2,3,5,6-Tetrachlorobiphenyl

Beschreibung

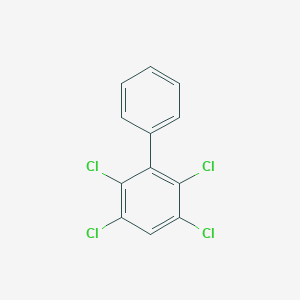

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4,5-tetrachloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAYIQLVUNIICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074136 | |

| Record name | 2,3,5,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-54-7 | |

| Record name | PCB 65 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7XE9G6462 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Imperative of Congener-Specific Analysis

An In-depth Technical Guide to the Chemical Properties of 2,3,5,6-Tetrachlorobiphenyl (PCB-65)

Polychlorinated biphenyls (PCBs) represent a class of 209 distinct chemical congeners, the environmental and toxicological impact of which is not uniform.[1] Historically regulated and analyzed as commercial mixtures (e.g., Aroclors), modern scientific inquiry demands a congener-specific approach. The physical placement of chlorine atoms on the biphenyl rings dictates the molecule's stereochemistry, resistance to degradation, and biological activity. This guide provides a detailed examination of a specific congener, this compound (PCB-65), to equip researchers with the technical data necessary for nuanced study and risk assessment.

Chemical Identity and Structure

This compound is a synthetic organochloride and a member of the tetrachlorobiphenyl homolog group. Understanding its precise identity is the foundation for all subsequent analysis.

1.1 Nomenclature and Identification

-

Common Name : this compound

-

Congener Number : PCB-65[2]

-

CAS Number : 33284-54-7. Note: Some ambiguity exists in public databases, as this CAS number has also been associated with the 3,3',5,5' isomer (PCB-80). However, major chemical suppliers list 33284-54-7 for this compound.[3] The deuterated form is listed under CAS 1219794-80-5.[2]

-

Molecular Formula : C₁₂H₆Cl₄[2]

-

Synonyms : 2,3,5,6-Tetrachlorodiphenyl[2]

1.2 Molecular Structure and Stereochemistry

The structure of PCB-65 is characterized by four chlorine atoms occupying the 2, 3, 5, and 6 positions on one of the phenyl rings, with the second phenyl ring remaining unsubstituted.

The substitution pattern, with four chlorines on one ring and none on the other, creates a highly asymmetric molecule. The presence of two chlorine atoms in the ortho positions (2 and 6) forces a significant rotation around the central carbon-carbon bond, preventing the molecule from achieving a planar or coplanar conformation. This non-planar structure is a critical determinant of its toxicological behavior, differentiating it from dioxin-like PCBs which are typically planar.[4]

Physicochemical Properties

The environmental transport, fate, and bioavailability of PCB-65 are governed by its physicochemical properties. It is essential to note that experimentally determined data for this specific congener are scarce in publicly accessible literature. The following table includes values for PCB-65 where available, supplemented by data from other tetrachlorobiphenyl isomers and general PCB characteristics for context.

| Property | Value | Source & Remarks |

| Molecular Weight | 291.99 g/mol | Calculated |

| Physical Form | White Solid | For the analogous deuterated compound.[2] |

| Melting Point | Data unavailable | Experimental data for specific tetrachlorobiphenyl isomers vary widely. For context, 2,3,3',6-tetrachlorobiphenyl has an estimated melting point of 106.5°C.[5] |

| Boiling Point | Data unavailable | For context, 2,3,3',6-tetrachlorobiphenyl has a reported boiling point of 347.9°C at 760 mmHg.[5] |

| Water Solubility | Very Low | Generally, PCB water solubility is extremely low and decreases with increasing chlorination, ranging from ~4800 µg/L for monochlorobiphenyl to <1 µg/L for more chlorinated congeners.[6] |

| Vapor Pressure | Data unavailable | Vapor pressure decreases significantly with increasing chlorination. Estimated values for tetrachlorobiphenyls are in the range of 10⁻⁴ to 10⁻⁵ mmHg at 25°C. |

| Octanol-Water Partition Coefficient (log Kₒw) | ~6.1 - 6.3 (estimated) | This is a measure of lipophilicity. While no experimental value for PCB-65 was found, other tetrachlorobiphenyls have calculated XLogP3 values in this range, indicating a high tendency to partition into fatty tissues.[5][7][8] |

| Henry's Law Constant (H) | Data unavailable | This value governs the partitioning between air and water. While a study measuring H for PCB-65 was identified, the specific value was not retrieved. Generally, less-chlorinated congeners are more volatile. |

Environmental Fate and Transport

PCBs are archetypal persistent organic pollutants (POPs). Their chemical stability, which was advantageous for industrial applications, results in a profound resistance to environmental degradation.[9]

3.1 Persistence and Transport

Due to their low water solubility and vapor pressure, PCBs strongly adsorb to organic matter in soil and sediment.[6] This sequestration makes them less available for degradation but prone to transport via sediment movement in waterways. Atmospheric transport is a primary route for the global distribution of less chlorinated PCBs, which can volatilize from soil and water surfaces.[10]

3.2 Bioaccumulation and Biomagnification

3.3 Biodegradation Pathways

The degradation of PCBs in the environment is a slow, multi-stage process primarily mediated by microorganisms.[10][13]

-

Anaerobic Reductive Dechlorination : In anoxic environments like deep sediment, anaerobic bacteria use PCBs as electron acceptors, removing chlorine atoms. This process is crucial as it reduces the chlorination level, making the molecule susceptible to aerobic attack.[10] Research has specifically shown that phototrophic enrichment cultures can reductively dechlorinate this compound, preferentially removing ortho- and meta-positioned chlorines to produce tri- and dichlorobiphenyls.[14]

-

Aerobic Degradation : In the presence of oxygen, different bacteria can degrade less-chlorinated biphenyls. The process is typically initiated by a biphenyl dioxygenase enzyme (encoded by bph genes), which attacks a non-chlorinated or sparsely chlorinated ring.[15] This leads to ring cleavage and eventual mineralization into simpler compounds like chlorobenzoic acid, which can then be funneled into central metabolism (TCA cycle).[13][15]

Toxicology and Safety

The toxicity of PCBs is highly congener-specific. Planar, "dioxin-like" PCBs are potent activators of the aryl hydrocarbon receptor (AhR), leading to a cascade of toxic effects. Non-planar congeners, like PCB-65, generally do not bind the AhR and are considered "non-dioxin-like," but they exhibit different mechanisms of toxicity.[16]

4.1 Known Health Effects

PCBs as a class are classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC).[8][17] Chronic exposure is linked to cancers of the liver and malignant melanoma.[8] Other health effects associated with PCB exposure include:

-

Endocrine Disruption : Interference with thyroid hormone systems and estrogenic effects.[18] A safety data sheet for PCB-65 specifically notes that the substance has endocrine-disrupting potential.[19]

-

Neurotoxicity : Developmental neurotoxicity has been linked to exposure to non-dioxin-like PCBs.[18]

-

Immunotoxicity : Changes and suppression of the immune system.[18]

-

Dermal Effects : Chloracne is a hallmark sign of heavy PCB exposure.[18]

Specific toxicological endpoints like LD₅₀ or NOAEL for PCB-65 are not well-documented in publicly available literature. One safety data sheet states it shall not be classified as acutely toxic, corrosive, or irritant.[19]

4.2 Handling and Safety Precautions

As a Senior Application Scientist, the importance of rigorous safety protocols cannot be overstated.

-

Engineering Controls : Handle PCB-65 exclusively within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Waste Disposal : Dispose of all contaminated materials and solutions as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Combustion Hazard : Do not expose PCBs to high temperatures or uncontrolled combustion, as this can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).[4]

Methodologies and Protocols

5.1 Conceptual Protocol: Synthesis via Suzuki Coupling

The targeted synthesis of individual PCB congeners is essential for toxicological studies. The palladium-catalyzed Suzuki coupling reaction is a modern, high-yield method that avoids the toxic byproducts of older techniques.

Objective : To synthesize this compound (PCB-65). Reaction : Coupling of a phenylboronic acid with a tetra-substituted chloro-bromo-benzene.

Materials :

-

1-bromo-2,3,5,6-tetrachlorobenzene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Schlenk line and argon/nitrogen atmosphere

Step-by-Step Methodology :

-

Inert Atmosphere : Assemble and flame-dry all glassware. Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation.

-

Reagent Addition : To a Schlenk flask, add 1-bromo-2,3,5,6-tetrachlorobenzene, phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Solvent and Catalyst : Add the anhydrous solvent via cannula, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction : Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the crude product in vacuo. Purify the resulting solid/oil using column chromatography on silica gel to isolate pure PCB-65.

-

Validation : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

5.2 Experimental Protocol: Analysis of PCB-65 in Soil

This protocol is a representative workflow based on EPA SW-846 methods for the analysis of PCBs in solid matrices.[20][21][22]

Objective : To extract, clean, and quantify PCB-65 from a soil sample.

Step-by-Step Methodology :

-

Sample Preparation : Air-dry the soil sample and sieve to <2 mm to ensure homogeneity. Weigh approximately 10-30 g of the homogenized sample into a Soxhlet extraction thimble.

-

Surrogate Spiking : Spike the sample with a known amount of a surrogate standard (e.g., a non-naturally occurring PCB congener or a deuterated PCB) to monitor extraction efficiency.

-

Soxhlet Extraction (EPA Method 3540C) : Place the thimble in a Soxhlet extractor. Extract with a 1:1 mixture of hexane/acetone for 16-24 hours.[20] This exhaustive extraction ensures the transfer of lipophilic compounds like PCBs from the soil matrix to the solvent.

-

Concentration : After extraction, concentrate the solvent extract to a small volume (e.g., 5-10 mL) using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

-

Cleanup (EPA Method 3620B) : Prepare a chromatography column packed with activated Florisil. Pass the concentrated extract through the column. Elute with solvents of increasing polarity (e.g., hexane followed by a hexane/diethyl ether mixture) to separate the PCBs from co-extracted interfering compounds like pesticides.[20]

-

Solvent Exchange and Final Concentration : Exchange the elution solvent to hexane and concentrate the final, cleaned extract to a precise final volume (e.g., 1.0 mL) under a gentle stream of nitrogen. Add an internal standard for quantification.

-

Instrumental Analysis (EPA Method 8082A) : Analyze the extract using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).[22] The GC separates the individual congeners, and the detector provides a signal for quantification.

-

Quantification : Identify the peak corresponding to PCB-65 based on its retention time relative to known standards. Quantify the concentration by comparing the peak area to that of the internal standard and applying a calibration curve. Adjust the final concentration based on the initial sample weight and surrogate recovery.

Conclusion

This compound (PCB-65) is a non-planar congener with significant potential for environmental persistence and bioaccumulation. While specific experimental data for some of its physicochemical and toxicological properties are limited, its structural characteristics and the broader knowledge of the PCB class provide a strong basis for predicting its behavior. Its non-planar nature suggests a toxicological profile distinct from dioxin-like congeners, with endocrine disruption being a key concern. Accurate risk assessment and research necessitate the use of congener-specific analytical methods and the synthesis of pure standards, for which modern protocols are available. This guide serves as a foundational resource for professionals engaged in the critical work of understanding and managing the legacy of these persistent pollutants.

References

A comprehensive list of sources cited throughout this document is provided below. All links have been verified for accessibility.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]

-

ResearchGate. (n.d.). Representation of the some of the main pathways described for the PCB biodegradation. Retrieved January 14, 2026, from [Link]

-

Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of Environmental Contamination and Toxicology, 201, 137-158. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Technical Support Document Volume 2: Development of National Bioaccumulation Factors. [Link]

-

Government of British Columbia. (n.d.). Water Quality Criteria for Polychlorinated Biphenyls (PCBs). [Link]

-

International Agency for Research on Cancer (IARC). (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. [Link]

-

Water Quality Australia. (n.d.). Polychlorinated biphenyls in freshwater and marine water. Retrieved January 14, 2026, from [Link]

-

Montgomery, L., & Vogel, T. M. (1992). Dechlorination of this compound by a phototrophic enrichment culture. FEMS Microbiology Letters, 101(3), 247-250. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Selected PCB's. [Link]

-

U.S. Environmental Protection Agency. (2006). Routine Analysis of PCBs in Water and Soil/Sediment Samples by GC/EC. [Link]

-

Wikipedia. (n.d.). Bioremediation of polychlorinated biphenyls. Retrieved January 14, 2026, from [Link]

-

MDPI. (2022). Bioremediation of PCBs. Encyclopedia. [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143. [Link]

-

PubChem. (n.d.). 2,2',3,5'-Tetrachlorobiphenyl. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetrachlorobiphenyl. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Polychlorinated Biphenyls. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,3',4',6-Tetrachlorobiphenyl. Retrieved January 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 9078: Screening Test Method for Polychlorinated Biphenyls in Soil. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: PCB 65. Retrieved January 14, 2026, from [Link]

-

Siddique, S., et al. (2023). Integrated Metabolomic, Molecular, and Morphological Insights into the Degradation of Polychlorinated Biphenyls (PCB) by Priestia megaterium MAPB-27. International Journal of Molecular Sciences, 24(21), 15893. [Link]

-

PubChem. (n.d.). 2,3',5',6-Tetrachlorobiphenyl. Retrieved January 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods for PCBs. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2015). Evaluating toxic endpoints of exposure to a commercial PCB mixture: an in vivo laboratory study. [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). (2000). Appendix H: Fish Bioconcentration Factors. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Polychlorinated Biphenyls (PCBs) Draft for Public Comment. [Link]

-

National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: Polychlorinated Biphenyls. [Link]

-

PubChem. (n.d.). 2,3',4',5-Tetrachlorobiphenyl. Retrieved January 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 9078: Screening Test Method for Polychlorinated Biphenyls in Soil. [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Appendix I: Fish Bioaccumulation Factors. [Link]

-

ChemWhat. (n.d.). 2,2′,4,6-TETRACHLOROBIPHENYL CAS#: 62796-65-0. Retrieved January 14, 2026, from [Link]

-

Regulations.gov. (n.d.). Appendix B Compound Specific Input Values. [Link]

-

PubChem. (n.d.). Pcb 77. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved January 14, 2026, from [Link]

-

GOV.UK. (n.d.). Guidance on interpreting biota tissue concentrations for bioaccumulation assessment. Retrieved January 14, 2026, from [Link]

Sources

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. This compound-2',3',4',5',6'-d5 | CymitQuimica [cymitquimica.com]

- 3. accustandard.com [accustandard.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. echemi.com [echemi.com]

- 6. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2,3',5',6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. epa.gov [epa.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 14. Potential Environmental Risk Characteristics of PCB Transformation Products in the Environmental Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Integrated Metabolomic, Molecular, and Morphological Insights into the Degradation of Polychlorinated Biphenyls (PCB) by Priestia megaterium MAPB-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. 2,3,4,6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. carlroth.com [carlroth.com]

- 20. response.epa.gov [response.epa.gov]

- 21. epa.gov [epa.gov]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to 2,3,5,6-Tetrachlorobiphenyl: Synthesis, Analysis, and Environmental Significance

An authoritative guide for researchers, scientists, and drug development professionals.

Introduction: 2,3,5,6-Tetrachlorobiphenyl, a specific congener of polychlorinated biphenyls (PCBs), is a synthetic chlorinated aromatic hydrocarbon. With the CAS number 33284-54-7 , this compound consists of a biphenyl skeleton with four chlorine atoms attached at the 2, 3, 5, and 6 positions. As with other PCBs, its chemical stability and lipophilicity have led to its persistence in the environment, bioaccumulation in food chains, and potential for adverse health effects. This guide provides a comprehensive technical overview of its synthesis, analytical determination, toxicological implications, and environmental fate.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₆Cl₄. The symmetrical substitution pattern of the chlorine atoms on one of the phenyl rings influences its chemical and physical properties.

| Property | Value |

| CAS Number | 33284-54-7 |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 291.99 g/mol |

| Appearance | Typically a crystalline solid or oil |

| Water Solubility | Low |

| Log Kow (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) |

graph "2_3_5_6_Tetrachlorobiphenyl" { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 -- C2 [label="", len=1.5]; C2 -- C3 [label="", len=1.5]; C3 -- C4 [label="", len=1.5]; C4 -- C5 [label="", len=1.5]; C5 -- C6 [label="", len=1.5]; C6 -- C1 [label="", len=1.5]; C1 -- C7 [label="", len=1.5]; C7 -- C8 [label="", len=1.5]; C8 -- C9 [label="", len=1.5]; C9 -- C10 [label="", len=1.5]; C10 -- C11 [label="", len=1.5]; C11 -- C12 [label="", len=1.5]; C12 -- C7 [label="", len=1.5];

C2 -- Cl1 [label="Cl", len=1.2]; C3 -- Cl2 [label="Cl", len=1.2]; C5 -- Cl3 [label="Cl", len=1.2]; C6 -- Cl4 [label="Cl", len=1.2];

C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C7 [pos="0,3!"]; C8 [pos="1.3,3.75!"]; C9 [pos="1.3,5.25!"]; C10 [pos="0,6!"]; C11 [pos="-1.3,5.25!"]; C12 [pos="-1.3,3.75!"];

Cl1 [pos="-2.5,1.5!"]; Cl2 [pos="-2.5,-1.5!"]; Cl3 [pos="2.5,-1.5!"]; Cl4 [pos="2.5,1.5!"]; }

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The targeted synthesis of specific PCB congeners is essential for toxicological studies and for use as analytical standards. While several methods exist for the synthesis of biphenyls, the Suzuki-Miyaura cross-coupling reaction is a modern and efficient method for preparing unsymmetrical biphenyls with high yields and selectivity.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction[1]

This protocol describes a general approach for the synthesis of this compound from 1-bromo-2,3,5,6-tetrachlorobenzene and phenylboronic acid.

Materials:

-

1-bromo-2,3,5,6-tetrachlorobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromo-2,3,5,6-tetrachlorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Addition: Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to reflux (approximately 80-100 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford pure this compound.

-

Figure 2: General experimental workflow for the synthesis of this compound.

Analytical Methodology

The accurate and sensitive determination of this compound in various environmental and biological matrices is crucial for exposure and risk assessment. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the state-of-the-art analytical technique for the quantification of PCBs due to its high selectivity and sensitivity.

Experimental Protocol: GC-MS/MS Analysis in Soil

This protocol outlines a general procedure for the extraction, cleanup, and analysis of this compound in soil samples.

1. Sample Preparation (QuEChERS-based method): [2]

-

Materials:

-

Acetonitrile (HPLC grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)

-

-

Procedure:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS salt packet (e.g., 4 g MgSO₄ and 1 g NaCl) and shake for another minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA, C18, and MgSO₄.

-

Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS/MS analysis.

-

2. GC-MS/MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

-

GC Column: A capillary column suitable for PCB analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Pulsed splitless injection mode.

-

Oven Temperature Program: An optimized temperature gradient to ensure separation from other PCB congeners and matrix components.

-

MS/MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Select specific precursor and product ions for this compound to ensure high selectivity and sensitivity. For a tetrachlorobiphenyl, the molecular ion cluster (e.g., m/z 290, 292) would be the precursor ions, and characteristic fragment ions resulting from the loss of chlorine atoms would be the product ions.

-

| Parameter | Recommended Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| MRM Transitions | Precursor Ion (e.g., m/z 292) -> Product Ions (e.g., m/z 222, 187) |

Toxicological Profile

The toxicity of PCBs is highly dependent on the congener structure. While specific toxicological data for this compound are limited, the general mechanisms of PCB toxicity are well-established.

Mechanism of Toxicity: Many of the toxic effects of PCBs are mediated through the aryl hydrocarbon receptor (AhR). "Dioxin-like" PCBs, which have a coplanar structure, can bind to the AhR, leading to a cascade of downstream events, including the induction of cytochrome P450 enzymes and disruption of cellular signaling pathways. Non-dioxin-like PCBs, which often have ortho-substituents that hinder planarity, can exert their toxicity through other mechanisms, such as interference with calcium signaling and neurotransmitter systems. Given its substitution pattern, this compound is not expected to be a potent AhR agonist.

Potential Health Effects: Based on studies of other tetrachlorobiphenyl isomers and PCBs in general, potential health effects of exposure to this compound may include:

-

Neurotoxicity: Interference with brain development and function.

-

Endocrine Disruption: Alteration of thyroid hormone and estrogen signaling.[3]

-

Hepatotoxicity: Damage to the liver.

-

Carcinogenicity: PCBs as a class are classified as probable human carcinogens.

Environmental Fate and Transport

The environmental persistence of this compound is a significant concern. Its low water solubility and high lipophilicity contribute to its strong adsorption to soil and sediment particles and its bioaccumulation in organisms.

Biodegradation: Under anaerobic conditions, microbial reductive dechlorination is a key degradation pathway for highly chlorinated PCBs. Studies have shown that bacterial enrichment cultures can dechlorinate this compound. The primary dechlorination products observed are 2,3,5-trichlorobiphenyl and 3,5-dichlorobiphenyl, indicating both ortho and meta dechlorination.[4][5]

Figure 3: Anaerobic microbial degradation pathway of this compound.

Bioaccumulation and Bioconcentration: The high octanol-water partition coefficient (Kow) of this compound suggests a high potential for bioaccumulation in fatty tissues of organisms. The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water, is expected to be high for this compound. For PCBs as a class, BCF values in fish can be very high, often in the range of thousands to hundreds of thousands.[6]

Safety and Handling

As with all PCBs, this compound should be handled with extreme care in a laboratory setting. It is a suspected carcinogen and can have other long-term health effects.

Personal Protective Equipment (PPE):

-

Gloves: Chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: A standard laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. For handling powders, a respirator may be necessary.

Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

References

- T3DB. (2009). 2,3,6-Trichlorobiphenyl (T3D0413). T3DB.

- Cutter, L., Sowers, K. R., & May, H. D. (1998). Microbial dechlorination of this compound under anaerobic conditions in the absence of soil or sediment. Applied and Environmental Microbiology, 64(8), 2966-2969.

- OEHHA. (2000). Appendix H - Fish Bioconcentration Factors. Office of Environmental Health Hazard Assessment.

- BenchChem. (2025). Application Notes and Protocols: Laboratory Scale Synthesis of 2,4,4'-Trichloro-biphenyl. BenchChem.

- PubChem. (n.d.). 2,3',5',6-Tetrachlorobiphenyl.

- Gnad, L. E., & Robertson, L. W. (2006). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction.

- Cutter, L. A., Watts, J. E., Sowers, K. R., & May, H. D. (1998). Microbial Dechlorination of this compound under Anaerobic Conditions in the Absence of Soil or Sediment. Applied and Environmental Microbiology, 64(8), 2966–2969.

- Taylor & Francis Online. (n.d.). Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). Taylor & Francis Online.

- Eisler, R. (1986). Polychlorinated Biphenyl Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. U.S. Fish and Wildlife Service.

- Veith, G. D., DeFoe, D. L., & Bergstedt, B. V. (1979). Measuring and estimating the bioconcentration factor of chemicals in fish. Journal of the Fisheries Research Board of Canada, 36(9), 1040-1048.

- ASM Journals. (1998). Microbial Dechlorination of this compound under Anaerobic Conditions in the Absence of Soil or Sediment. American Society for Microbiology.

- Shaikh, A. C., Upham, A. P., & Lehmler, H. J. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4207–4210.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.

- Kania-Korwel, I., & Lehmler, H. J. (2016). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Toxics, 4(4), 23.

- Hovander, L., Haglund, P., Johansson, N., & Athanasiadou, M. (2000). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Journal of Analytical Toxicology, 24(7), 607-613.

- ResearchGate. (2008). Microbial Dechlorination of this compound under Anaerobic Conditions in the Absence of Soil or Sediment.

- ACS Publications. (2022). Differences in Enantioselective Hydroxylation of 2,2′,3,6-Tetrachlorobiphenyl (CB45) and 2,2′,3,4′,6-Pentachlorobiphenyl (CB91) by Human and Rat CYP2B Subfamilies. American Chemical Society.

- sathee jee. (2020). Chemistry Ullmann Reaction.

- PubMed. (2008). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction.

- Current World Environment. (2020). Bioaccumulation Kinetics and Bio Concentration Factors of Few Polychlorinated Biphenyls: A Study on Freshwater Fish Puntius ticto. Current World Environment.

- OEHHA. (n.d.). chronic toxicity summary. Office of Environmental Health Hazard Assessment.

- MDPI. (2021).

- Thermo Fisher Scientific. (n.d.). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples. Thermo Fisher Scientific.

- ResearchGate. (2008). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction.

- PubChem. (n.d.). 2,2',3,5'-Tetrachlorobiphenyl.

- ResearchGate. (2011). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.

- ResearchGate. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS.

- Spencer, J., & Suckling, C. J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Journal of the American Chemical Society, 132(44), 15599-15609.

- ResearchGate. (2017). Microbial Transformation and Degradation of Polychlorinated Biphenyls.

- PubMed Central. (2019). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites.

- National Research Tomsk Polytechnic University. (2016). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. IOP Conference Series: Materials Science and Engineering, 110, 012061.

- MDPI. (2023).

- MDPI. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. MDPI.

- Agilent Technologies. (2016).

- Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(13), 2267–2270.

- L.S.College, Muzaffarpur. (2020). Ullmann reaction. L.S.College, Muzaffarpur.

- PubChem. (n.d.). 2,3,4,6-Tetrachlorobiphenyl.

- ECETOC. (1985). Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives. European Centre for Ecotoxicology and Toxicology of Chemicals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. 2,3',5',6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Microbial dechlorination of this compound under anaerobic conditions in the absence of soil or sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. oehha.ca.gov [oehha.ca.gov]

Synthesis and purification of 2,3,5,6-Tetrachlorobiphenyl

An In-depth Technical Guide to the Synthesis and Purification of 2,3,5,6-Tetrachlorobiphenyl

Introduction: The Significance of Pure PCB Congeners

Polychlorinated biphenyls (PCBs) are a class of 209 distinct synthetic organic compounds (congeners) that were once widely used in industrial applications due to their chemical stability and electrical insulating properties.[1][2] Although their production was banned in many countries in the 1970s due to environmental persistence and adverse health effects, they remain a significant focus of environmental and toxicological research.[3][4] this compound, also known as PCB-65, is one such congener. The availability of highly purified individual PCB congeners is paramount for researchers and scientists to accurately assess toxicological profiles, develop analytical standards, and study metabolic pathways without the confounding variables introduced by impurities.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis and purification of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a high-purity final product.

| Property | Value | Source |

| CAS Number | 33284-54-7 | [5] |

| Molecular Formula | C₁₂H₆Cl₄ | [6][7] |

| Molecular Weight | 292.0 g/mol | [6] |

| Melting Point | 99.2 °C | [5] |

| Appearance | Crystalline Solid | N/A |

Part 1: Strategic Synthesis—Choosing the Right Coupling Reaction

The creation of the biphenyl core structure is the central challenge in PCB synthesis. While several methods exist, modern organometallic cross-coupling reactions offer significant advantages in terms of selectivity, yield, and reaction conditions over classical methods.

The Recommended Approach: Suzuki-Miyaura Coupling

For the synthesis of unsymmetrical biaryls like many PCB congeners, the palladium-catalyzed Suzuki-Miyaura coupling is a superior method.[8][9] This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.

Why Suzuki Coupling is Preferred:

-

High Selectivity: The reaction is highly specific, minimizing the formation of undesired isomers.[9]

-

Mild Conditions: Compared to older methods, Suzuki couplings can often be run at lower temperatures and with less aggressive reagents.

-

Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, allowing for the synthesis of complex molecules.

-

Commercial Availability of Reagents: A vast library of boronic acids and aryl halides is commercially available, making the synthesis of many different congeners accessible.

-

Lower Toxicity: The boron-containing reagents are generally less toxic than many other organometallic compounds used in alternative coupling reactions.[8]

The core of the reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Sources

- 1. ORNL demonstrates method to remove PCBs from environment [ornl.gov]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. 2,3,4',6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 37248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. 2,3,4,6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2',5,5'-TETRACHLOROBIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 8. Research Portal [iro.uiowa.edu]

- 9. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Profile of 2,3,5,6-Tetrachlorobiphenyl

Authored for: Researchers, Toxicologists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Preamble: Contextualizing a Persistent Threat

Polychlorinated biphenyls (PCBs) represent a class of 209 synthetic organochlorine compounds that, despite being banned from production in the late 1970s, persist as ubiquitous environmental contaminants.[1] Their chemical stability and lipophilicity lead to significant bioaccumulation in the food chain, posing an ongoing risk to wildlife and human health.[2][3] The toxicity of a specific PCB congener is dictated by the number and position of its chlorine atoms, which broadly categorizes them into two functional classes: dioxin-like and non-dioxin-like.

This guide provides an in-depth toxicological examination of 2,3,5,6-Tetrachlorobiphenyl (PCB-65) .[4] Structurally, this congener possesses two chlorine atoms in the ortho positions (2 and 6), which sterically hinders the rotation of the biphenyl rings. This non-coplanar configuration prevents it from binding effectively to the aryl hydrocarbon receptor (AhR), the primary mechanism of toxicity for dioxin-like compounds.[5][6] Consequently, this compound is classified as a non-dioxin-like PCB , and its toxic effects are mediated through distinct, AHR-independent pathways, primarily targeting the central nervous system.

Section 1: Toxicokinetics and Metabolic Fate

The biological impact of this compound is fundamentally linked to its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption, Distribution, and Excretion

Due to their high lipophilicity (log Kow > 5), PCBs are readily absorbed through oral, dermal, and inhalation routes.[2] Following absorption, they partition into the blood, often bound to lipoproteins, and are distributed to and stored in lipid-rich tissues, most notably adipose tissue, skin, and the liver.[2][3] This sequestration in fat depots leads to a very slow elimination rate and a long biological half-life, contributing to their chronic toxicity profile.[7] Excretion occurs primarily via the feces after metabolic conversion to more polar compounds.[2]

Metabolic Transformation

The metabolism of PCBs is a critical, albeit slow, process mediated primarily by the cytochrome P450 (CYP) monooxygenase system in the liver.[2][8] The process for a non-dioxin-like PCB such as this compound involves several key steps:

-

Phase I Metabolism (Oxidation): CYP enzymes (such as those from the CYP2B and CYP3A families) hydroxylate the PCB molecule, often through the formation of an arene oxide intermediate, to create more polar hydroxylated metabolites (OH-PCBs).[9][10]

-

Phase II Metabolism (Conjugation): The resulting OH-PCBs can be conjugated with glucuronic acid or sulfate, further increasing their water solubility and facilitating their excretion.[2]

-

Alternative Pathways: A secondary metabolic route involves the mercapturic acid pathway, leading to the formation of methylsulfonyl-PCB (MeSO₂-PCB) metabolites, which have been shown to accumulate in specific tissues like the lungs and liver and may possess their own unique toxicities.[3][11]

Caption: Generalized metabolic pathway for polychlorinated biphenyls.

Section 2: Core Mechanism of Toxicity - Neurotoxicity via Calcium Dysregulation

The primary toxicological concern for non-dioxin-like PCBs, including this compound, is neurotoxicity.[5][12] This is not caused by broad cellular damage but by a specific, high-affinity interaction with key components of intracellular signaling cascades.

The Ryanodine Receptor: A High-Affinity Molecular Target

Field-proven research has identified ryanodine receptors (RyRs) as a principal molecular target for many ortho-substituted, non-dioxin-like PCBs.[13][14] RyRs are a class of intracellular calcium channels located on the membrane of the endoplasmic reticulum (ER) that are critical for regulating Ca²⁺ release and maintaining intracellular calcium homeostasis.

The mechanism of disruption unfolds as follows:

-

Binding and Sensitization: The non-coplanar structure of this compound allows it to bind to the RyR channel complex. This binding sensitizes the receptor, increasing its open-state probability.

-

Calcium-Induced Calcium Release (CICR) Amplification: The sensitized RyRs lead to an exaggerated release of stored Ca²⁺ from the ER into the cytoplasm in response to normal cellular signals.[14]

-

Disruption of Homeostasis: This uncontrolled "calcium leak" elevates cytosolic Ca²⁺ concentrations to potentially cytotoxic levels.

-

Downstream Pathological Consequences: Chronically elevated intracellular Ca²⁺ triggers a cascade of deleterious events, including mitochondrial dysfunction (leading to ATP depletion), the generation of reactive oxygen species (ROS) causing oxidative stress, and the activation of apoptotic pathways, ultimately leading to neuronal cell death.[5][15]

Caption: RyR-mediated neurotoxicity pathway for non-dioxin-like PCBs.

Endocrine Disruption

In addition to neurotoxicity, PCBs can act as endocrine-disrupting chemicals (EDCs).[16] While the estrogenic activity of this compound is considered weak, its metabolites, particularly certain OH-PCBs, can interact with hormone receptors and transport proteins.[4][17] Of significant concern is the ability of OH-PCBs to bind to transthyretin (TTR), a transport protein for thyroid hormones, potentially displacing thyroxine (T4) and disrupting thyroid hormone homeostasis, which is critical for neurodevelopment.[5]

Section 3: Toxicological Data Summary

Quantitative data for this compound is limited in the literature. Therefore, data from structurally similar non-dioxin-like tetrachlorobiphenyls are presented for comparative context. This highlights a critical data gap and underscores the need for congener-specific research.

| Congener (PCB No.) | CAS Registry No. | LD50 (Oral, Rat) | Key Toxicological Finding | Reference |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | 35693-99-3 | Not widely reported | Neurotoxic; metabolites exhibit toxicity in neural cell lines.[17] | [17] |

| 2,2',3,5'-Tetrachlorobiphenyl (PCB 44) | 41464-39-5 | 1010 mg/kg | General PCB toxicity profile, including potential liver and kidney damage.[2] | [2] |

| 2,3',4',5-Tetrachlorobiphenyl (PCB 70) | 32598-10-0 | Not widely reported | Metabolized by CYP450; species differences in hydroxylation patterns.[9] | [9] |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 32598-13-3 | Not widely reported | Dioxin-like; potent inducer of CYP1A enzymes.[18][19] | [18][19] |

| This compound (PCB 65) | 33284-54-7 | Data Not Available | Identified as a potential endocrine disruptor.[4] | [4] |

Section 4: Methodologies for Toxicological Investigation

To rigorously assess the toxicological effects of this compound, a multi-tiered approach combining in vitro mechanistic studies with in vivo functional assays is essential.

Protocol: In Vitro [³H]Ryanodine Receptor Binding Assay

This protocol is designed to quantify the direct interaction between a test compound and the ryanodine receptor, providing a self-validating system for identifying agents that target this channel.

Objective: To determine the potency and efficacy of this compound in modulating [³H]ryanodine binding to its receptor in brain tissue homogenates.

Methodology:

-

Tissue Preparation:

-

Euthanize a naive adult Sprague-Dawley rat and rapidly dissect the hippocampus and cerebral cortex.

-

Homogenize tissues in ice-cold buffer (e.g., 20 mM HEPES, 250 mM sucrose, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the microsomal fraction containing the ER.

-

Resuspend the pellet in binding buffer.

-

Causality Insight: The microsomal fraction is specifically isolated as it is enriched with the endoplasmic reticulum, where RyRs are located.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of microsomal protein (e.g., 50 µg) to each well.

-

Add increasing concentrations of this compound (e.g., 1 nM to 100 µM) dissolved in a suitable vehicle (e.g., DMSO).

-

Add a fixed, low concentration of [³H]ryanodine (e.g., 2-5 nM).

-

Causality Insight: [³H]ryanodine binding is use-dependent, meaning it binds preferentially to the open state of the channel. An agent that sensitizes the channel will increase binding.

-

-

Incubation and Termination:

-

Incubate the plate at 37°C for 90-120 minutes to allow binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the protein-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specific binding.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Causality Insight: The measured counts per minute (CPM) are directly proportional to the amount of [³H]ryanodine bound to the RyRs.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled ryanodine).

-

Plot the specific binding as a function of the test compound concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Caption: Workflow for the in vitro [³H]ryanodine receptor binding assay.

Protocol: Analytical Method for Quantification in Biological Tissues

Objective: To accurately measure the concentration of this compound and its hydroxylated metabolites in a biological matrix (e.g., brain tissue, serum).

Methodology:

-

Sample Preparation & Extraction:

-

Homogenize a pre-weighed tissue sample in a suitable solvent (e.g., hexane:dichloromethane).

-

Spike the sample with an internal standard (e.g., a ¹³C-labeled PCB congener) for accurate quantification.

-

Use pressurized fluid extraction or Soxhlet extraction for solid samples to ensure efficient recovery of the lipophilic analytes.

-

Causality Insight: The choice of a nonpolar solvent system is critical for extracting the highly lipophilic PCBs from the complex biological matrix.

-

-

Extract Cleanup:

-

The raw extract will contain lipids and other interfering compounds. A multi-step cleanup is mandatory.

-

Perform gel permeation chromatography (GPC) to remove high-molecular-weight lipids.

-

Use silica gel or Florisil column chromatography to separate the PCBs from other contaminants like pesticides.[20] Fractionation can also be employed to separate parent PCBs from their more polar OH-PCB metabolites.

-

Causality Insight: Each cleanup step targets a different class of interfering substances, ensuring that the final extract presented to the analytical instrument is clean enough for accurate detection and quantification.

-

-

Derivatization (for OH-PCBs):

-

The hydroxyl group on OH-PCBs makes them too polar for optimal GC analysis.

-

Derivatize the cleaned extract containing the OH-PCB fraction with an agent like diazomethane or a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a less polar ether or silyl ether.[21]

-

-

Instrumental Analysis:

-

Analyze the final extract using high-resolution gas chromatography coupled with mass spectrometry (GC-MS), preferably in selected ion monitoring (SIM) mode, or with an electron capture detector (GC-ECD).[22]

-

Causality Insight: GC provides the necessary separation of different PCB congeners, while MS provides definitive identification and quantification based on the unique mass-to-charge ratio of the target analytes and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using certified reference standards.

-

Calculate the concentration of the analyte in the original sample based on the response ratio of the analyte to the internal standard.

-

Conclusion and Future Imperatives

This compound (PCB-65) is a non-dioxin-like PCB whose toxicological profile is predicted to be dominated by AHR-independent mechanisms, primarily neurotoxicity mediated through the disruption of intracellular calcium homeostasis via ryanodine receptors. While this mechanistic framework is well-established for ortho-substituted PCBs as a class, there is a notable scarcity of congener-specific data for this compound itself.

Future research must prioritize closing this gap. Congener-specific in vivo studies are required to establish clear dose-response relationships for neurobehavioral outcomes and to confirm the predicted toxicokinetic profile. Furthermore, advanced in vitro models, such as those using human-derived neurons, will be invaluable for elucidating the precise downstream consequences of RyR-mediated calcium dysregulation and for assessing the potential for developmental neurotoxicity at environmentally relevant exposure levels.

References

-

The Endocrine Disruption Exchange. (n.d.). Chemical Details: this compound. The Endocrine Disruption Exchange. [Link]

-

Klasson-Wehler, E., Bergman, A., Kowalski, B., & Brandt, I. (1987). Metabolism of 2,3,4',6-tetrachlorobiphenyl: formation and tissue localization of mercapturic acid pathway metabolites in mice. Xenobiotica, 17(4), 477-486. [Link]

-

Toxin and Toxin Target Database (T3DB). (n.d.). 2,3',4,6-Tetrachlorobiphenyl (T3D0458). T3DB. [Link]

-

PubChem. (n.d.). 2,3',5',6-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Ariyoshi, N., Koga, N., Oguri, K., & Yoshimura, H. (1998). Metabolism of 2,3',4',5-tetrachlorobiphenyl by Cytochrome P450 From Rats, Guinea Pigs and Hamsters. Chemosphere, 37(9-12), 1895-1904. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. ATSDR. [Link]

-

The Endocrine Disruption Exchange. (n.d.). Chemical Details: 2,2',3,4',5',6-hexachlorobiphenyl. The Endocrine Disruption Exchange. [Link]

-

Toxin and Toxin Target Database (T3DB). (n.d.). 2,2',4,6-Tetrachlorobiphenyl (T3D0439). T3DB. [Link]

-

PubChem. (n.d.). 2,2',3,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,3',4',5-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3,3',5,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 2,3,4,6-Tetrachlorophenol. U.S. Department of Labor. [Link]

-

PubChem. (n.d.). Pcb 77. National Center for Biotechnology Information. [Link]

-

Kania-Korwel, I., et al. (2023). Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. bioRxiv. [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Rodriguez, J. W., et al. (2023). Disposition and Toxicity of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. bioRxiv. [Link]

-

Lein, P. J., et al. (2020). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Comprehensive Toxicology, 3rd ed. [Link]

-

National Center for Biotechnology Information. (2023). Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. PubMed Central. [Link]

-

IEH Consulting. (n.d.). Chemicals purported to be endocrine disrupters. IEH Consulting. [Link]

-

Gore, A. C., et al. (2015). Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors. Hormones and Behavior, 76, 67-75. [Link]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. [Link]

-

Montano, M., & Klocke, C. (2022). A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. International Journal of Molecular Sciences, 23(21), 13529. [Link]

-

Gore, A. C., et al. (2018). Endocrine-disrupting chemicals: Effects on neuroendocrine systems and the neurobiology of social behavior. Journal of Neuroendocrinology, 30(10), e12580. [Link]

-

National Toxicology Program. (2021). Polychlorinated Biphenyls. 15th Report on Carcinogens. [Link]

-

National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Polychlorinated Biphenyls. U.S. Department of Health and Human Services. [Link]

-

Grimm, F. A., et al. (2018). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Environmental Science & Technology, 52(12), 6751-6766. [Link]

-

Safe, S. H. (1994). Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls. Environmental Health Perspectives, 102(Suppl 1), 171-181. [Link]

-

Judson, R. S., et al. (2010). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. Environmental Health Perspectives, 118(4), 485-492. [Link]

-

Schantz, S. L., et al. (1997). Long-term effects of developmental exposure to 2,2',3,5',6-pentachlorobiphenyl (PCB 95) on locomotor activity, spatial learning and memory and brain ryanodine binding. Neurotoxicology, 18(2), 457-467. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. EPA. [Link]

-

Bandh, C., et al. (2011). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Journal of Environmental Monitoring, 13(4), 837-851. [Link]

-

Klocke, C., & Lein, P. J. (2022). The neurotoxicity of polychlorinated biphenyls (PCBs). eScholarship, University of California. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). ATSDR. [Link]

-

Yang, M., et al. (2012). A New Player in Environmentally Induced Oxidative Stress: Polychlorinated Biphenyl Congener, 3,3′-Dichlorobiphenyl (PCB11). International Journal of Molecular Sciences, 13(12), 16858-16872. [Link]

Sources

- 1. 2,3',5',6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrinedisruption.org [endocrinedisruption.org]

- 5. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. people.wou.edu [people.wou.edu]

- 9. Metabolism of 2,3',4',5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of 2,3,4',6-tetrachlorobiphenyl: formation and tissue localization of mercapturic acid pathway metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. 3,3',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Long-term effects of developmental exposure to 2,2',3,5',6-pentachlorobiphenyl (PCB 95) on locomotor activity, spatial learning and memory and brain ryanodine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A New Player in Environmentally Induced Oxidative Stress: Polychlorinated Biphenyl Congener, 3,3′-Dichlorobiphenyl (PCB11) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endocrine-disrupting chemicals: Effects on neuroendocrine systems and the neurobiology of social behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Pcb 77 | C12H6Cl4 | CID 36187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and transport of 2,3,5,6-Tetrachlorobiphenyl

An In-Depth Technical Guide to the Environmental Fate and Transport of 2,3,5,6-Tetrachlorobiphenyl (PCB-65)

Prepared by: Gemini, Senior Application Scientist

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that have garnered significant scientific and regulatory attention due to their persistence, bioaccumulation, and toxic effects.[1][2] Though their production was banned in many countries in the 1970s, their chemical stability ensures their continued presence in various environmental compartments.[2][3] This guide focuses specifically on the congener this compound, also known as PCB-65. As a tetrachlorinated biphenyl, its environmental behavior is governed by a unique interplay of physicochemical properties that dictate its partitioning, transport, and transformation. Understanding these processes is critical for assessing its ecological risk, developing effective remediation strategies, and protecting human health.

This document provides a comprehensive overview of the environmental fate and transport of this compound, synthesizing data from authoritative sources to offer field-proven insights for researchers and environmental scientists.

Physicochemical Properties of this compound (PCB-65)

The environmental behavior of any chemical is fundamentally linked to its physical and chemical properties. For a non-polar, hydrophobic compound like PCB-65, properties such as water solubility, vapor pressure, and partition coefficients are paramount in determining its distribution in the environment. These parameters are essential inputs for environmental fate and transport models.

Causality Behind Property Importance:

-

Log K_ow (Octanol-Water Partition Coefficient): This value is a critical indicator of a substance's lipophilicity. A high Log K_ow, like that of PCB-65, signifies a strong tendency to partition from water into fatty tissues of organisms, driving the processes of bioconcentration and bioaccumulation.[4] It also indicates a high affinity for sorption to organic matter in soil and sediment.

-

Henry's Law Constant (H): This constant describes the partitioning of a chemical between air and water at equilibrium. It is a key determinant of the volatilization rate from water bodies. For PCBs, this is a major pathway for their redistribution from aquatic systems to the atmosphere.[5]

-

Vapor Pressure: This property influences the rate of volatilization from soil and other surfaces. While PCBs are generally considered to have low volatility, this pathway is a significant contributor to their entry into the atmosphere, facilitating long-range transport.[5]

-

Water Solubility: Low water solubility limits the concentration of PCBs in the dissolved phase, promoting their association with particulate matter, which influences their transport in aquatic systems and their bioavailability.[1]

Table 1: Physicochemical Properties of this compound (PCB-65)

| Property | Value | Source |

| IUPAC Name | 1,2,4,5-tetrachloro-3-phenylbenzene | - |

| CAS Number | 33284-54-7 | [6] |

| Molecular Formula | C₁₂H₆Cl₄ | [7] |

| Molecular Weight | 292.0 g/mol | [2] |

| Appearance | White Solid | [7] |

| Melting Point | -107.3 °C (Note: This value from one source seems anomalously low for a solid PCB and should be treated with caution) | [6] |

| Log K_ow (Octanol-Water Partition Coefficient) | 6.5 (Estimated average for tetrachlorobiphenyls) | [8] |

| Henry's Law Constant (H) | 25 Pa·m³/mol (at 20 °C) | [9] |

| Vapor Pressure | Data not specifically available for PCB-65. For Aroclor 1248 (avg. 48% chlorine), it is 4.94 x 10⁻⁴ mm Hg at 25°C. | [10] |

| Water Solubility | Data not specifically available for PCB-65. Generally decreases with increased chlorination. For tetrachlorobiphenyls, it is in the low µg/L range. | [1] |

Environmental Fate and Transport

Once released into the environment, this compound undergoes a complex series of transport and transformation processes that determine its ultimate fate and distribution. Its high lipophilicity and resistance to degradation are the primary drivers of its environmental behavior.

Partitioning and Physical Transport

The movement of PCB-65 between air, water, soil, and sediment is a continuous process governed by its physicochemical properties.

-

Volatilization: Despite its low vapor pressure, volatilization is a key transport mechanism for PCBs.[5] The Henry's Law Constant for PCB-65 (25 Pa·m³/mol) indicates a potential for volatilization from water surfaces to the atmosphere.[9] This process is influenced by temperature, water turbulence, and wind speed. Volatilization from soil surfaces also occurs and is dependent on factors like soil temperature, moisture content, and the organic matter content to which the PCB is sorbed.

-

Atmospheric Transport: Once in the atmosphere, PCBs can be transported over long distances.[5] They exist in both the vapor phase and adsorbed to atmospheric particulate matter. Removal from the atmosphere occurs via wet (rain, snow) and dry (particle settling) deposition, leading to the contamination of remote ecosystems far from original sources.[5]

Caption: Inter-compartmental transport pathways for PCB-65.

Degradation Pathways

PCBs are notoriously resistant to degradation. However, transformation can occur through both biotic and abiotic processes, albeit typically at very slow rates.

-

Biotic Degradation (Anaerobic): The most significant biodegradation pathway for more highly chlorinated PCBs like this compound is anaerobic reductive dechlorination.[11][12] This process, carried out by specific anaerobic microorganisms found in sediments and soils, involves the removal of chlorine atoms from the biphenyl ring, replacing them with hydrogen.[11][12] Studies have specifically shown that bacterial enrichment cultures can dechlorinate this compound, preferentially removing ortho and meta chlorines to produce lower chlorinated congeners like 2,3,5-trichlorobiphenyl and 3,5-dichlorobiphenyl.[11][12] These less chlorinated products can then be more readily degraded by aerobic bacteria.

-

Abiotic Degradation:

-

Photolysis: While PCBs can be degraded by photolysis (breakdown by light), their absorption of sunlight is limited. The rate of photolysis is generally slow in water and on soil surfaces. One study demonstrated that a phototrophic enrichment culture was able to reductively dechlorinate this compound, suggesting a light-dependent microbial process.[13] Direct photolysis in the atmosphere is considered a more significant abiotic degradation pathway for vapor-phase PCBs.

-

Hydrolysis: PCBs are chemically inert and resistant to hydrolysis (breakdown by reaction with water) under typical environmental pH conditions.[1][14] This pathway is not considered a significant fate process.

-

Caption: Anaerobic reductive dechlorination pathway of PCB-65.

Bioaccumulation and Trophic Transfer

The high lipophilicity and persistence of PCB-65 make it highly susceptible to accumulation in living organisms and magnification up the food chain.

-

Bioconcentration (BCF): This refers to the accumulation of a chemical in an organism directly from the surrounding medium (e.g., water), primarily through respiratory surfaces like gills.[15] The Bioconcentration Factor (BCF) is the ratio of the chemical concentration in the organism to that in the water at steady state.[16]

-

Bioaccumulation (BAF): This is a broader term that includes chemical uptake from all sources, including water, food, and sediment.[15][17] The Bioaccumulation Factor (BAF) is the ratio of the chemical concentration in the organism to that in the ambient environment.[18]

-

Biomagnification (BMF): This describes the process where the concentration of a chemical increases in organisms at successively higher levels in a food web.[19] The Biomagnification Factor (BMF) is calculated as the ratio of the concentration in a predator to the concentration in its prey.[19][20] A BMF greater than 1 indicates that biomagnification is occurring.[19]

For PCB-65, with a high Log K_ow, significant bioconcentration and bioaccumulation are expected.[17] While specific, experimentally determined BCF and BAF values for PCB-65 are scarce in the literature, models based on Log K_ow predict high values for tetrachlorobiphenyls.[15] This means that organisms living in contaminated water and sediment will accumulate PCB-65 in their tissues, particularly in lipids. This accumulation serves as the entry point into the food web, leading to biomagnification in higher trophic level species, including fish, birds, marine mammals, and humans.

Standardized Analytical Methodologies

Accurate quantification of this compound in complex environmental matrices is essential for risk assessment and monitoring. U.S. Environmental Protection Agency (EPA) methods provide robust, validated protocols for this purpose.

Protocol Rationale (Self-Validation): The choice of method depends on the required sensitivity and specificity. EPA Method 8082A is suitable for analyzing PCBs as Aroclors or specific congeners at higher concentrations.[9] For low-level quantification (parts-per-trillion) and comprehensive congener-specific analysis, EPA Method 1668 is more appropriate.[21] The protocol described below is a generalized workflow based on these methods, incorporating essential steps for extraction, cleanup (to remove interferences), and instrumental analysis to ensure accurate and reliable results.

Experimental Protocol: Analysis of PCB-65 in Sediment Samples (Based on EPA Methods 8082A/1668)

1. Sample Preparation and Extraction: a. Homogenize the sediment sample to ensure uniformity. b. Air-dry a subsample or mix with a drying agent like sodium sulfate to remove water. c. Accurately weigh 10-20 g of the dried, homogenized sediment into an extraction thimble. d. Spike the sample with a surrogate standard (e.g., isotopically labeled PCBs) to monitor extraction efficiency. e. Place the thimble in a Soxhlet extractor. f. Extract the sample for 16-24 hours with a suitable solvent, typically a 1:1 mixture of hexane and acetone or dichloromethane.[22]

2. Extract Cleanup (Interference Removal): Causality: Sediment extracts contain numerous co-extracted compounds (lipids, sulfur, other organic matter) that can interfere with GC analysis. A multi-step cleanup is crucial for isolating the PCBs. a. Sulfur Removal: If sulfur is present, shake the extract with copper granules or perform a gel permeation chromatography (GPC) cleanup. b. Acid-Base Partition Cleanup (Method 3650): Shake the extract with concentrated sulfuric acid to remove oxidizable organic interferences.[9][22] c. Adsorption Chromatography: Pass the extract through a multi-layered chromatography column containing silica gel and/or Florisil. This step separates the PCBs from more polar interferences like pesticides.[23] Elute the PCBs with a non-polar solvent like hexane.

3. Concentration and Solvent Exchange: a. Concentrate the cleaned extract to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) concentrator or a rotary evaporator. b. Add an internal standard just prior to analysis for quantification.

4. Instrumental Analysis (GC-MS or GC-ECD): Causality: Gas chromatography is used to separate the individual PCB congeners. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like PCBs, while a Mass Spectrometer (MS) provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments.[3][24] a. Instrument: Gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and an ECD or MS.[25][26] b. Injection: Inject 1-2 µL of the final extract into the GC. c. Conditions (Typical):

- Injector Temperature: 250°C

- Carrier Gas: Helium or Hydrogen

- Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute all congeners.

- Detector Temperature: 300°C (ECD) or MS transfer line at 280°C. d. Quantification: Identify and quantify PCB-65 based on its retention time and response relative to the calibration standards and internal standard.

Sample [label="1. Sediment Sample\n(Homogenized, Dried)"];

Extraction [label="2. Soxhlet Extraction\n(Hexane/Acetone)"];

Cleanup [label="3. Extract Cleanup\n(Acid Wash, Florisil Column)"];